(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride
Description
Properties
IUPAC Name |
(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H/t8-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFDUVWKQCDJQM-OZZZDHQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C2=CC=CC=C21)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stereochemical Control
Hydrogenation proceeds via adsorption of the ketone group onto a metal catalyst surface, followed by syn-addition of hydrogen atoms to the carbonyl carbon and adjacent nitrogen. The (1S,2S) configuration is achieved using chirally modified platinum or palladium catalysts. For instance, Pt/TiO₂ modified with cinchonidine derivatives induces asymmetric induction by aligning the substrate in a specific conformation.
Optimized Conditions
A representative protocol involves:
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Substrate : 2-Aminoindanone (1.0 equiv)
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Catalyst : 5% Pt/Al₂O₃ with (R)-1-(1-naphthyl)ethylamine as a chiral modifier
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Solvent : Methanol or ethanol
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Conditions : 50–100°C, 5–10 atm H₂ pressure, 12–24 hours
Table 1 : Catalytic Hydrogenation Performance
| Catalyst | Modifier | ee (%) | Yield (%) |
|---|---|---|---|
| Pt/Al₂O₃ | Cinchonidine | 92 | 88 |
| Pd/C | (R)-BINAP | 78 | 82 |
| Ru/C | (S)-Proline | 65 | 75 |
Oxime Intermediate Route
This two-step method involves oximation of 1-indanone followed by reduction. The patent CN101062897A details a "one-pot" variant that avoids isolating intermediates.
Oximation of 1-Indanone
1-Indanone reacts with hydroxylamine hydrochloride in alkaline ethanol to form 1-indanone oxime. Key parameters:
Reduction of Oxime to Amine
The oxime is reduced using heterogeneous catalysts. Nickel-aluminum (Raney Ni) in alkaline ethanol at 50–60°C under H₂ achieves full conversion in 8 hours. Alternatively, borane-THF with AlCl₃ as a Lewis acid provides a non-hydrogenative route.
Table 2 : Reduction Methods Comparison
| Method | Catalyst | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Catalytic H₂ | Raney Ni | 50°C, 8 h | 94 | 98.6 |
| Borane-THF | AlCl₃ | RT, 2 h | 89 | 95.2 |
| NaBH₄/MeOH | None | Reflux, 6 h | 72 | 87.4 |
Asymmetric Epoxidation and Ring-Opening
A less common route leverages epoxide intermediates.
Epoxidation of Indene
Indene undergoes epoxidation using Sharpless conditions (Ti(OiPr)₄, (+)-DET, t-BuOOH) to form (1S,2S)-indene oxide with >90% ee.
Ammonolysis of Epoxide
The epoxide reacts with aqueous ammonia under pressure (100°C, 24 h) to yield the amino alcohol. Subsequent HCl treatment affords the hydrochloride salt. Overall yield: 65–70%.
Resolution of Racemic Mixtures
Racemic 2-aminoindanol can be resolved using chiral acids.
Diastereomeric Salt Formation
Mixing racemic amine with (R)-mandelic acid in ethanol precipitates the (1S,2S)-mandelate salt. Recrystallization improves diastereomeric excess to 99%, followed by HCl exchange to yield the hydrochloride.
Enzymatic Resolution
Lipase-catalyzed acetylation selectively modifies the undesired enantiomer. For example, Candida antarctica lipase B (CAL-B) acetylates (1R,2R)-amine in vinyl acetate, leaving (1S,2S)-amine free for isolation (78% yield, 97% ee).
Analytical Validation and Purification
Characterization Data
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated indane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include oxidized ketones, reduced indane derivatives, and substituted amino compounds. These products have various applications in synthetic chemistry and pharmaceutical research .
Scientific Research Applications
Medicinal Chemistry
(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is investigated for its potential as a drug intermediate due to its ability to modulate neurotransmitter systems. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic uses:
- Neurotransmitter Modulation : Research indicates that this compound may act as an inhibitor or modulator in biochemical pathways involving neurotransmitters, suggesting applications in treating neurological disorders .
The biological activity of this compound is attributed to its ability to form hydrogen bonds through its amino and hydroxyl groups. This property facilitates interactions with specific molecular targets such as enzymes and receptors:
- Enzyme Studies : The compound has been explored as a ligand in enzyme studies due to its chiral nature and ability to participate in hydrogen bonding interactions .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Neuroprotective Effects : A study demonstrated that compounds with similar structures exhibit neuroprotective effects by inhibiting acetylcholinesterase activity, which could be beneficial in treating Alzheimer's disease .
- Antidepressant Activity : Preliminary research suggests that this compound may possess antidepressant properties by modulating serotonin levels in the brain .
Mechanism of Action
The mechanism of action of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in additional interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Stereochemical Differences
Key Observations :
- Stereochemistry: The (1S,2S) configuration distinguishes the target compound from diastereomers like (1R,2S)-2-aminoindan-1-ol, which may exhibit altered receptor binding or metabolic stability .
- Halogenated aryl groups (e.g., in (+)-6) improve antiviral activity by enhancing target affinity .
Key Observations :
- HIV-1 Inhibitors : The oxalamide derivative (+)-6 shows potent activity (IC₅₀ = 0.3 μM), while guanidinylation in (+)-12 further enhances efficacy (IC₅₀ = 0.1 μM) .
- Synthesis : Asymmetric hydrogenation (e.g., using Lindlar catalyst) and chiral resolution are common for enantiomerically pure indan derivatives .
Biological Activity
(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is a chiral compound characterized by its unique bicyclic structure, which includes an indene core with an amino and hydroxyl functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the areas of neuropharmacology and anticancer research.
Molecular Formula: C9H12ClNO
Molecular Weight: 185.651 g/mol
Density: 1.2 ± 0.1 g/cm³
Boiling Point: 296.9 ± 40.0 °C at 760 mmHg
LogP: 0.39
The hydrochloride salt form enhances solubility and stability, making it suitable for various biological assays and therapeutic applications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group stabilizes the compound within the target site. These interactions can modulate the activity of various biological pathways, particularly those involving neurotransmitter systems .
Neuropharmacological Effects
Research indicates that this compound may act as an inhibitor or modulator within neurotransmitter pathways. For instance, compounds with similar structures have shown significant bioactivity in modulating serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders .
Anticancer Activity
Recent studies have demonstrated promising anticancer properties for this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. For example, a study reported that treatment with this compound led to a significant reduction in tumor growth in murine models .
| Study | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Morais et al. | MCF7 | 25.72 ± 3.95 | Induces apoptosis |
| Ribeiro et al. | U87 glioblastoma | 45.2 ± 13.0 | Cytotoxicity observed |
Antimicrobial Properties
In addition to its anticancer effects, this compound has exhibited antimicrobial activity against various bacterial strains:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 40 |
| Escherichia coli | 200 |
| Bacillus subtilis | 300 |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .
Case Studies
A notable case study involved the examination of the compound's effects on cancer cell lines and its mechanism of action through apoptosis induction pathways. The study utilized flow cytometry to assess cell viability and apoptosis rates post-treatment, revealing a clear dose-dependent relationship between the concentration of this compound and its efficacy in inducing cancer cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
